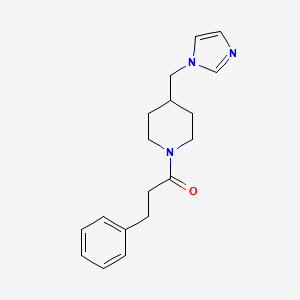
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features both triazole and thione functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in an aqueous medium to form the triazole ring.
Formation of Thione Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various halides or electrophiles; reactions often require a base such as potassium carbonate and are conducted in polar aprotic solvents like DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazole derivatives.
科学的研究の応用
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent biological processes.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole ring structure but differ in their substituents.
Thione-Containing Compounds: Compounds like 2-mercaptobenzothiazole and 2-mercaptobenzimidazole contain the thione group and exhibit similar chemical reactivity.
Uniqueness
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to the combination of the triazole and thione functional groups within a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, enhancing its potential as a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
3-(1-methyltriazol-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-16-7-9(12-15-16)10-13-14-11(18)17(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHSPUJULGCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2825239.png)
![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)
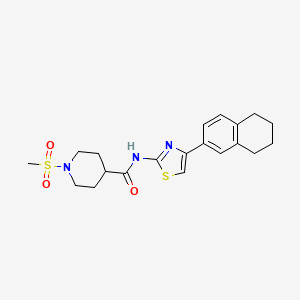



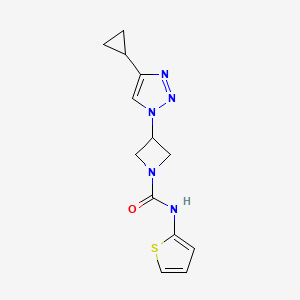
![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)
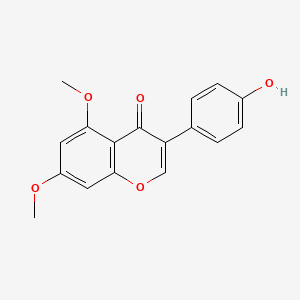
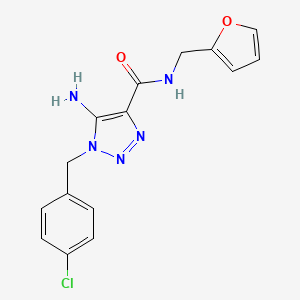
![3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2825258.png)
